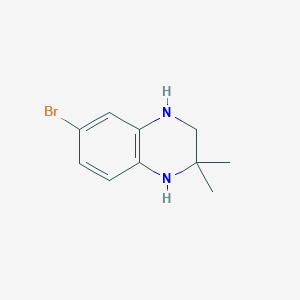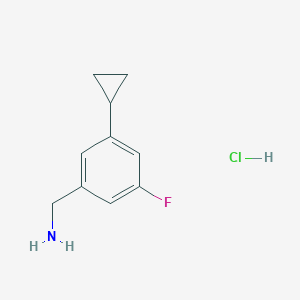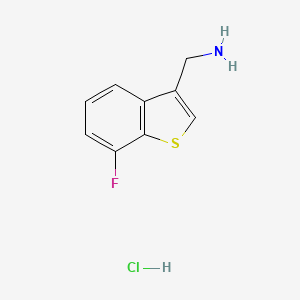
1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of fluorine atoms in the cyclobutyl ring imparts distinct physicochemical properties, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving suitable precursors
Attachment of the Diethoxybutane Moiety: The diethoxybutane group is introduced through a nucleophilic substitution reaction. Common reagents for this step include alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Alkyl halides, NaH, KOtBu
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Functionalized derivatives with amines, thiols, etc.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential as a bioactive compound. The fluorinated cyclobutyl ring can interact with biological targets, leading to potential therapeutic applications.
Medicine: Explored for its potential use in drug development. The compound’s stability and reactivity make it a candidate for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of industrial products.
Wirkmechanismus
The mechanism of action of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione involves its interaction with molecular targets through the fluorinated cyclobutyl ring. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,3-Difluorocyclobutyl)ethanol
- 3,3-Difluorocyclobutan-1-amine
- 1,1-Difluorocyclopropane derivatives
Uniqueness
1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione stands out due to its combination of a fluorinated cyclobutyl ring and a diethoxybutane moiety. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications. The presence of fluorine atoms enhances its stability, reactivity, and potential interactions with biological targets, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C12H18F2O4 |
|---|---|
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione |
InChI |
InChI=1S/C12H18F2O4/c1-3-17-11(18-4-2)10(16)5-9(15)8-6-12(13,14)7-8/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
OOVDOGURUXMKAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)CC(=O)C1CC(C1)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)




![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)

![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)


